

# The Intricate Architecture of Lumisantonin: A Technical Guide

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## Compound of Interest

Compound Name: *Lumisantonin*

Cat. No.: *B1204521*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of **lumisantonin**, a fascinating sesquiterpene lactone renowned for its unique photochemical origins and complex steroidal framework. This document delves into the key identifiers, structural features, and the experimental methodologies employed in its characterization, offering a valuable resource for professionals in organic chemistry, natural product synthesis, and medicinal chemistry.

## Core Chemical Identity

**Lumisantonin** is a tetracyclic compound possessing the molecular formula  $C_{15}H_{18}O_3$ .<sup>[1]</sup> Its intricate structure is a direct result of a photochemical rearrangement of  $\alpha$ -santonin, a reaction of historical significance in the field of photochemistry.<sup>[2]</sup>

Identifier	Value
IUPAC Name	5,9,10-trimethyl-3-oxatetracyclo[7.4.0.0 <sup>1,10</sup> .0 <sup>2,6</sup> ]tridec-12-ene-4,11-dione
Molecular Formula	C <sub>15</sub> H <sub>18</sub> O <sub>3</sub>
Molecular Weight	246.30 g/mol
CAS Number	467-41-4
SMILES String	<chem>CC1C2CCC3(C4(C3(C2OC1=O)C=CC4=O)C)C</chem>

## Structural Elucidation: A Multi-faceted Approach

The definitive three-dimensional structure of **lumisantonin** was established through a combination of spectroscopic techniques and single-crystal X-ray diffraction analysis of its bromo-derivative.

## X-ray Crystallography of 2-Bromolumisantonin

The molecular structure of **lumisantonin** was conclusively determined by a three-dimensional X-ray diffraction analysis of its 2-bromo derivative. The crystallographic data obtained provided the precise spatial arrangement of the atoms, confirming the complex tetracyclic framework.

Crystallographic Parameter	Value
Crystal System	Orthorhombic
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
Unit Cell Dimensions	a = 11.60 Å, b = 16.043 Å, c = 7.876 Å

## Nuclear Magnetic Resonance (NMR) Spectroscopy

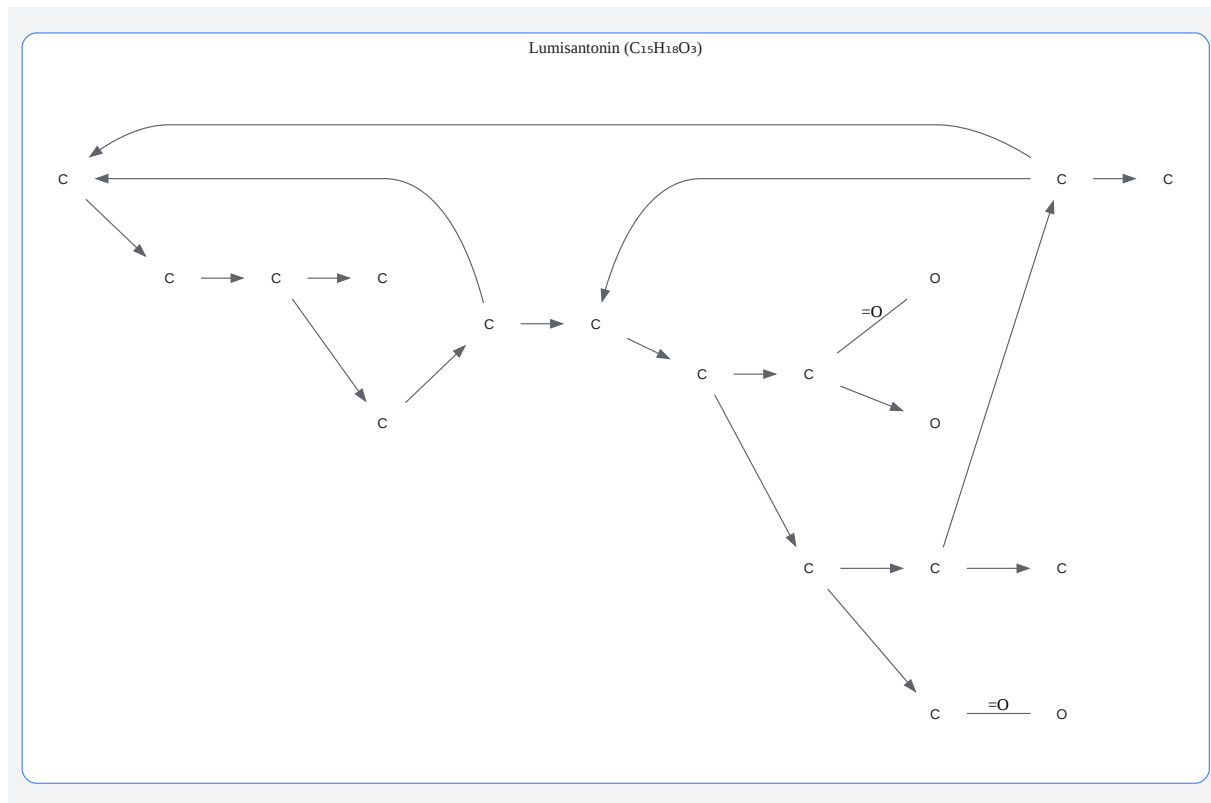
While <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy have been instrumental in the characterization of **lumisantonin** and its derivatives, a definitive, publicly available peak list with comprehensive assignments of chemical shifts and coupling constants could not be retrieved in the conducted literature search. However, published studies confirm the use of <sup>13</sup>C NMR in distinguishing

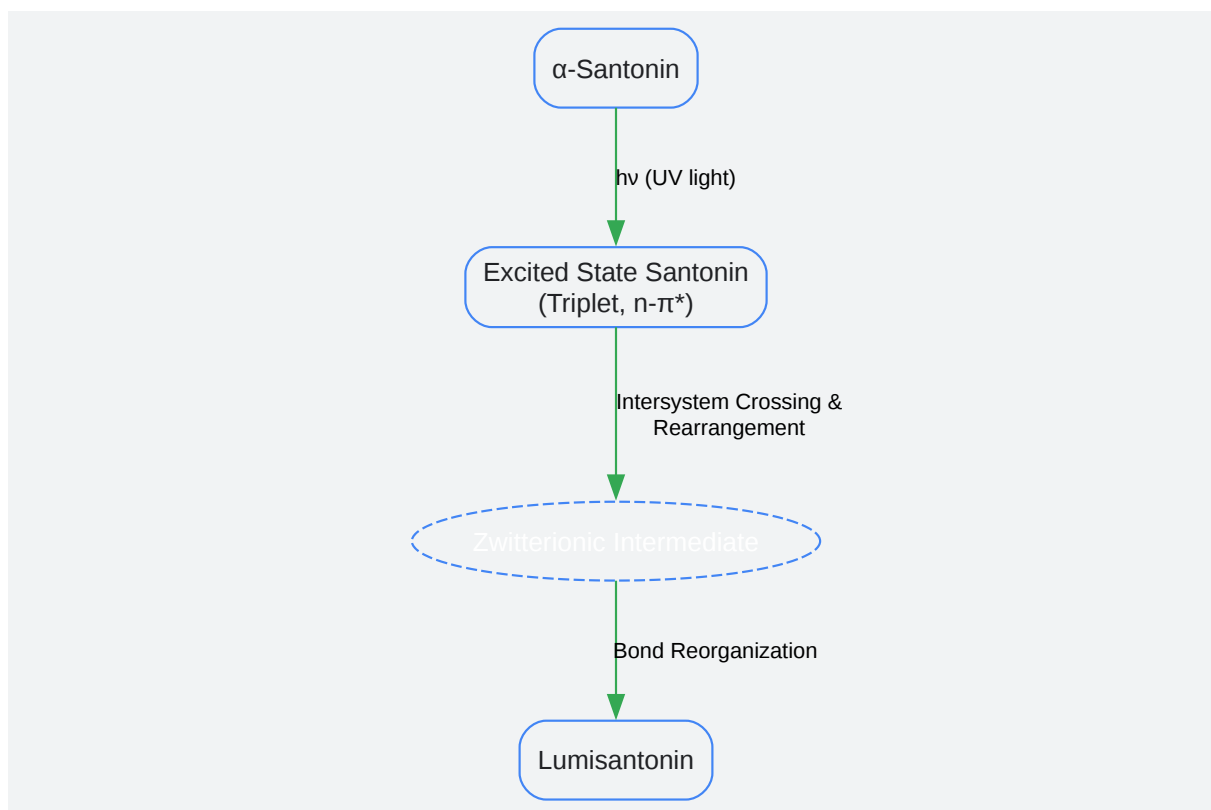
**lumisantoinin** from other santonin photoproducts.[3] The complex tetracyclic structure with multiple stereocenters results in a highly detailed and informative NMR spectrum, crucial for confirming its identity and purity.

## Molecular Architecture and Key Structural Features

**Lumisantoinin** possesses a rigid, cage-like structure composed of four fused rings:

- A Cyclopentenone Ring: Containing a carbonyl group and a carbon-carbon double bond.
- A Distorted Cyclohexane Ring: Serving as the central scaffold of the molecule.
- A Doubly Methyl-Substituted Cyclopropane Ring: A result of the photochemical rearrangement, contributing to the high degree of strain and unique reactivity of the molecule.
- A Methyl-Substituted  $\gamma$ -Lactone Ring: A common feature in sesquiterpene lactones.





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## References

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